4-Amino-6-chloronicotinaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

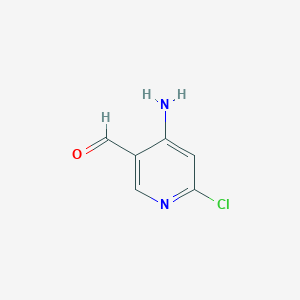

2D Structure

特性

IUPAC Name |

4-amino-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMIFAMRODWNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670238 | |

| Record name | 4-Amino-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001756-21-3 | |

| Record name | 4-Amino-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Halogenated Nicotinaldehyde Scaffolds in Modern Organic Synthesis

Halogenated nicotinaldehyde scaffolds are a class of chemical compounds that have gained prominence in modern organic synthesis. These structures are characterized by a pyridine (B92270) ring bearing both a halogen substituent and an aldehyde group. The presence of the halogen, such as chlorine, bromine, or iodine, introduces specific reactivity and electronic properties to the molecule.

The carbon-halogen bond can participate in a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to building complex molecular frameworks from simpler precursors. Furthermore, the halogen atom exerts a significant electronic influence on the pyridine ring. Halogens are electron-withdrawing groups, which can affect the reactivity of the ring and the other substituents. For instance, the synthesis of 6-chloronicotinaldehyde (B1585923) from 2-chloro-5-hydroxymethylpyridine (B1360356) often requires specific oxidation methods, like Swern oxidation, because conventional reagents may not be effective due to the electronic nature of the pyridine ring.

The aldehyde group is also highly reactive, serving as an electrophilic site for nucleophilic attack. It can be readily transformed into a wide array of other functional groups, including alcohols, carboxylic acids, imines, and amines, further expanding the synthetic possibilities. The combination of a reactive aldehyde and a synthetically versatile halogen on a single pyridine scaffold provides chemists with a powerful tool for constructing diverse and complex molecules, particularly in the fields of medicinal chemistry and materials science.

Strategic Importance of 4 Amino 6 Chloronicotinaldehyde As a Versatile Building Block

The strategic importance of 4-Amino-6-chloronicotinaldehyde lies in its identity as a highly functionalized and versatile building block. bldpharm.com The molecule possesses three distinct points of reactivity—the amino group, the chloro substituent, and the aldehyde function—each offering unique opportunities for chemical transformation.

The Aldehyde Group (-CHO): This group is a classic electrophilic handle. It readily reacts with nucleophiles to form a variety of new bonds and functional groups. For example, it can undergo condensation reactions with amines to form Schiff bases, which are important ligands in coordination chemistry. wikipedia.org

The Chloro Group (-Cl): The chlorine atom at the 6-position acts as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of other functional groups at this position, a common strategy in the synthesis of pharmaceutical and agrochemical compounds. Because of the electron-deficient nature of the pyridine (B92270) ring, nucleophilic substitution is often favored at the 2 and 4 (and 6) positions. wikipedia.orgnih.gov

The Amino Group (-NH₂): The amino group at the 4-position is a nucleophilic center and can direct reactions. It can be acylated, alkylated, or used as a handle to build larger structures. Its presence also modulates the electronic properties of the pyridine ring, influencing the reactivity of the other positions.

The strategic placement of these three groups on a single aromatic scaffold allows for sequential and controlled chemical modifications. This multi-functionality enables chemists to construct complex, highly substituted pyridine derivatives that are often sought after in drug discovery and materials science. The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs. rsc.orgnih.gov

Foundational Research on Pyridine Aldehydes and Their Structural Significance

Established Synthetic Routes for 4-Amino-6-chloronicotinaldehyde

Several conventional methods have been successfully employed for the synthesis of this compound and its precursors. These routes, while effective, often involve multiple steps and the use of hazardous reagents.

Oxidative Transformations of (4-Amino-6-chloropyridin-3-yl)methanol

A primary route to this compound involves the oxidation of the corresponding alcohol, (4-Amino-6-chloropyridin-3-yl)methanol. clearsynth.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com This transformation is a critical step that requires careful selection of the oxidizing agent to achieve high yield and selectivity, minimizing the formation of over-oxidized products such as the corresponding carboxylic acid.

Commonly used oxidizing agents for this conversion include manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane. The choice of oxidant and reaction conditions, such as solvent and temperature, are crucial for the successful synthesis of the target aldehyde. For instance, the use of a mild oxidant like MnO2 in a suitable solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature can provide the desired product in good yield.

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound

| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |

| Manganese Dioxide (MnO2) | Room temperature, Dichloromethane | Mild, selective | Requires large excess, long reaction times |

| Pyridinium Chlorochromate (PCC) | Room temperature, Dichloromethane | Efficient, good yields | Toxic, carcinogenic |

| Dess-Martin Periodinane | Room temperature, Dichloromethane | Mild, high yields, short reaction times | Expensive, moisture sensitive |

Vilsmeier-Haack Formylation in Chlorinated Pyridine Systems

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.orgnih.govwikipedia.org The Vilsmeier reagent then acts as an electrophile, attacking the electron-rich pyridine ring to introduce a formyl group. organic-chemistry.orgnih.govresearchgate.net

In the context of chlorinated pyridine systems, the Vilsmeier-Haack reaction can be a direct method to introduce the aldehyde functionality. researchgate.net For example, starting from a suitable 4-amino-6-chloropyridine derivative, the Vilsmeier-Haack reaction can afford this compound. The regioselectivity of the formylation is influenced by the electronic properties of the substituents on the pyridine ring. The reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent leads to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359) without substitution of the hydroxyl groups with chlorine. mdpi.com

The general mechanism involves the formation of the electrophilic Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the pyridine derivative. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.orgnih.govyoutube.com

Nucleophilic Amination Strategies in Halogenated Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) reactions provide another important pathway for the synthesis of this compound. nih.gov This approach typically involves the reaction of a dihalogenated pyridine derivative with an amino source. For instance, the reaction of 4,6-dichloronicotinaldehyde (B1321850) with ammonia (B1221849) or a protected amine can lead to the selective displacement of the chlorine atom at the 4-position.

The regioselectivity of the amination is a key consideration in this synthetic route. mdpi.com The presence of the electron-withdrawing aldehyde group and the nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack. nih.gov In some cases, unexpected substitution products can be formed due to the influence of structural factors and reaction conditions. proquest.com Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic factors governing the regioselectivity of SNAr reactions on substituted quinazolines, a related heterocyclic system. lassbio.com.br These studies have shown that the carbon atom at the 4-position often has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. lassbio.com.br

A recent patent describes a method for preparing 4-amino-2-chloronicotinaldehyde (B1439368) by reacting 2-chloro-4-fluoropyridine-3-carbaldehyde (B1487800) with a mixture of 1,4-dioxane (B91453) and aqueous ammonia. google.com

Green Chemistry Principles Applied to this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. The principles of green chemistry, which focus on reducing waste, using less hazardous substances, and improving energy efficiency, are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates. biosynce.comrsc.orgacs.org

Development of Solvent-Free and Atom-Economical Protocols

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free reactions, often conducted under neat conditions or using solid-state grinding, can significantly reduce the environmental impact of a chemical process. Researchers have been exploring solvent-free approaches for various heterocyclic syntheses, which can also be applied to the synthesis of this compound and its precursors. rsc.org

Atom economy is another crucial concept in green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. rsc.org The development of one-pot, multi-component reactions is a powerful strategy to improve atom economy by combining several synthetic steps into a single operation, thereby reducing the need for purification of intermediates and minimizing waste. acs.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, offering significant advantages over conventional heating methods. nih.govajrconline.org Microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. ajrconline.orgnih.gov The use of microwave heating has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds like pyridines and pyrimidines. acs.orgmdpi.comnih.govarkat-usa.org

The efficiency of microwave-assisted synthesis stems from the direct and uniform heating of the reaction mixture, which can lead to faster reaction rates and cleaner product formation. ajrconline.org This technique has been employed in one-pot, multi-component reactions to synthesize complex molecules in a more efficient and environmentally friendly manner. nih.govarkat-usa.org For example, the synthesis of dihydropyridopyrimidine derivatives has been achieved in high yields and short reaction times under microwave irradiation without the need for a catalyst. arkat-usa.org This approach holds significant promise for the development of greener and more efficient synthetic routes to this compound.

Catalytic Approaches in Nicotinaldehyde Formation

The introduction of a formyl group onto a pyridine ring to produce nicotinaldehyde and its derivatives can be achieved through several catalytic pathways. These methods are often preferred for their efficiency and milder reaction conditions compared to classical stoichiometric approaches.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The process involves an electrophilic aromatic substitution using a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-Dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). The electron-donating groups on the pyridine ring, such as an amino group, activate the ring towards electrophilic attack, making this reaction highly suitable for the synthesis of substituted nicotinaldehydes. For instance, the Vilsmeier reaction has been successfully applied to various enamides to produce substituted chloronicotinaldehydes. researchgate.net Similarly, this methodology has been employed in the efficient synthesis of 3-formyl-6-azaindoles from 3-amino-4-methylpyridines, demonstrating its utility in formylating pyridine rings that possess an ortho-methylaminopyridine moiety. chemrxiv.orgchemrxiv.org The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent) which then acts as the electrophile.

Catalytic Hydrogenation of Nitriles: An alternative catalytic route to nicotinaldehydes is the partial reduction of the corresponding nicotinonitriles (3-cyanopyridines). This transformation requires careful selection of catalysts and reaction conditions to stop the reduction at the aldehyde stage and prevent over-reduction to the corresponding alcohol or amine. Raney-nickel is a commonly used catalyst for this purpose, often employed in an acidic aqueous medium. rsc.org The process involves the catalytic hydrogenation of 3-cyanopyridine (B1664610) under hydrogen pressure. The presence of a carboxylic acid can help to poison the Raney-nickel catalyst slightly, which suppresses the formation of by-products and improves selectivity for the aldehyde. rsc.orgsigmaaldrich.com

Transition Metal-Catalyzed C-H Formylation: Modern synthetic organic chemistry has seen the emergence of transition metal-catalyzed C-H activation and functionalization as a step-economical strategy. While not yet widely reported for this compound itself, methods like copper-catalyzed C3-formylation of imidazo[1,2-a]pyridine (B132010) C–H bonds offer a precedent. rsc.org In such reactions, an inexpensive and readily available solvent like dimethyl sulfoxide (B87167) (DMSO) can serve as the formylation reagent, with molecular oxygen as a green oxidant. rsc.org The adaptation of such catalytic systems to appropriately substituted pyridines could provide a direct and efficient pathway to nicotinaldehyde derivatives.

Table 1: Comparison of Catalytic Methods for Nicotinaldehyde Formation

| Catalytic Method | Typical Catalyst/Reagent | Substrate Type | Key Advantages | Potential Challenges |

| Vilsmeier-Haack Reaction | POCl₃ / DMF | Electron-rich pyridines (e.g., aminopyridines) | High reactivity for activated rings, well-established. | Requires electron-donating groups, regioselectivity can be an issue in polysubstituted rings. |

| Nitrile Hydrogenation | Raney-Nickel / H₂ | Pyridine-3-carbonitriles | Utilizes readily available nitriles. | Risk of over-reduction to alcohol or amine, catalyst poisoning. rsc.org |

| C-H Formylation | Copper salts / O₂ | Heterocyclic C-H bonds | High atom economy, direct functionalization. | Substrate scope may be limited, requires development for specific pyridine systems. rsc.org |

Chemo- and Regioselective Synthesis of this compound Isomers

The synthesis of this compound requires precise control over the placement of the formyl group at the C3 position, while the C4 and C6 positions are already substituted. The electronic properties of the amino and chloro groups, as well as their steric hindrance, play a crucial role in directing incoming electrophiles. Achieving chemo- and regioselectivity is therefore the primary challenge.

Directed Ortho-Metalation (DoM): This is a powerful strategy for achieving regioselectivity in substituted aromatics. The synthesis would begin with the protection of the 4-amino group of a 4-amino-6-chloropyridine precursor, for example, with a tert-butyloxycarbonyl (Boc) group. This protecting group also functions as a potent directed metalation group (DMG). Treatment with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures leads to the selective deprotonation (lithiation) of the C3 position, which is ortho to the directing group. The resulting organolithium intermediate can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group at the desired position. A final deprotection step would yield this compound. A similar strategy has been noted for the synthesis of the 4-amino-2-chloronicotinaldehyde isomer, highlighting its feasibility. google.com

Formylation Followed by Nucleophilic Aromatic Substitution (SNAr): An alternative regioselective approach involves introducing the functional groups in a different order. This strategy could start from a dihalopyridine, such as 2,4-dichloropyridine-3-carbaldehyde. The existing chloro and aldehyde groups would direct a nucleophilic substitution reaction. By treating this intermediate with a source of ammonia, a regioselective SNAr reaction can occur, preferentially at the C4 position which is activated by the adjacent electron-withdrawing aldehyde and the pyridine nitrogen. This would replace the C4-chloro substituent with an amino group to yield the target molecule. A similar pathway has been developed for the 4-amino-2-chloronicotinaldehyde isomer starting from 2-chloro-4-fluoropyridine-3-carbaldehyde and reacting it with ammonia water. google.com

Electrophilic Formylation of a Pre-substituted Pyridine: The direct formylation of 4-amino-6-chloropyridine using a reaction like the Vilsmeier-Haack is also a potential route. The powerful electron-donating amino group at C4 strongly activates the ortho positions (C3 and C5) towards electrophilic attack. The outcome of the reaction would depend on the interplay between the electronic activation from the amino group and the steric hindrance imposed by the chloro group at C6. It is plausible that the Vilsmeier reagent would preferentially attack the less sterically hindered C3 position over the C5 position, leading to the desired regioisomer. This approach offers a more direct route but may require careful optimization to ensure high regioselectivity.

Table 2: Strategic Comparison for Regioselective Synthesis

| Synthetic Strategy | Starting Material | Key Steps | Basis of Regiocontrol | Considerations |

| Directed Ortho-Metalation | 4-Amino-6-chloropyridine | 1. Protection (e.g., Boc) 2. Directed lithiation 3. Formylation 4. Deprotection | Directed Metalation Group (DMG) at C4 directs lithiation to C3. | Multi-step process, requires cryogenic conditions. google.com |

| Formylation then SNAr | Dihalopyridine-3-carbaldehyde | 1. Nucleophilic substitution with ammonia. | Electronic activation of C4 by adjacent aldehyde and ring nitrogen. | Requires a suitable dihalo-aldehyde precursor. google.com |

| Direct Electrophilic Formylation | 4-Amino-6-chloropyridine | 1. Vilsmeier-Haack reaction. | Electronic activation by C4-amino group, potentially influenced by C6-chloro sterics. | Potential for mixture of isomers (C3 vs. C5 formylation), requires optimization. |

Intrinsic Reactivity of Functional Groups within this compound

The reactivity of this compound is governed by the interplay of its three key functional groups: the amino group, the chloro substituent, and the aldehyde moiety, all attached to a pyridine ring.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is common for aryl halides, especially when the ring is activated by electron-withdrawing groups. pressbooks.pub In the case of this compound, the electron-withdrawing nature of the aldehyde group and the pyridine nitrogen atom facilitates attack by nucleophiles at the carbon bearing the chlorine atom.

These reactions typically proceed through a two-step mechanism involving the formation of a resonance-stabilized negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pub The subsequent departure of the chloride ion restores the aromaticity of the ring. A variety of nucleophiles can displace the chlorine atom, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. For instance, reaction with amines would yield diamino-substituted pyridines, while reaction with sodium azide (B81097) can introduce an azido (B1232118) group. researchgate.net

Aldehyde Group Transformations: Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group is a versatile site for chemical transformations, primarily oxidation and reduction.

Oxidation to Carboxylic Acids: The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 4-amino-6-chloronicotinic acid. achemblock.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromic acid. The oxidation with KMnO4 is particularly effective for converting alkyl groups on an aromatic ring to carboxylic acids, and it can also oxidize aldehydes. masterorganicchemistry.com This transformation is valuable for synthesizing nicotinic acid derivatives, which are important in various chemical and biological contexts.

Reduction to Alcohols: Conversely, the aldehyde can be reduced to a primary alcohol, forming (4-amino-6-chloropyridin-3-yl)methanol. This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for the reduction of aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, although care must be taken to avoid reduction of other functional groups. Another method is reductive amination, where an aldehyde is converted to an imine and then reduced in situ. masterorganicchemistry.com

Condensation Reactions Leading to Schiff Bases and Imines

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the carbon-nitrogen double bond is a reversible process and is often catalyzed by acid. youtube.comyoutube.com

The reaction of this compound with various primary amines can generate a wide array of Schiff base derivatives. researchgate.netnih.gov These compounds are of interest due to their diverse applications and biological activities. The stability of the resulting imine can be influenced by the nature of the substituent on the amine. Aromatic amines, for example, can form more stable, conjugated Schiff bases. nih.govresearchgate.net

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Reaction Type | Product Type |

| Chlorine Atom | Nucleophilic Aromatic Substitution | Substituted Pyridines |

| Aldehyde Group | Oxidation | Carboxylic Acids |

| Aldehyde Group | Reduction | Primary Alcohols |

| Aldehyde Group | Condensation with Amines | Schiff Bases (Imines) |

Investigation of Reaction Pathways and Transition States

The study of reaction pathways and transition states for reactions involving this compound is crucial for understanding the underlying mechanisms and predicting reactivity. Computational chemistry methods are often employed to model these aspects.

For nucleophilic aromatic substitution reactions, theoretical studies can elucidate the structure and stability of the Meisenheimer intermediate and the associated transition states. nih.gov These calculations can help to explain the observed regioselectivity and the influence of different nucleophiles and substituents on the reaction rate.

In the case of aldehyde transformations, computational models can map out the energy profiles for oxidation and reduction reactions, identifying the transition states and any intermediate species. This provides insights into the reaction kinetics and the role of catalysts.

Similarly, for the formation of Schiff bases, the reaction mechanism can be investigated computationally. This includes modeling the initial nucleophilic attack of the amine, the proton transfer steps, and the final dehydration to form the imine. libretexts.org These studies can help to understand the pH dependence of the reaction and the factors that influence the stability of the tetrahedral intermediate and the final imine product. libretexts.org

Tautomerism and Isomerization Studies in Nicotinaldehyde Derivatives

Tautomerism, the interconversion of constitutional isomers, is a relevant phenomenon for nicotinaldehyde derivatives, particularly involving the amino group and the pyridine ring nitrogen. nih.gov

This compound can potentially exist in different tautomeric forms. The most common is the amino form, but an imino tautomer can also be envisioned where a proton has migrated from the amino group to the ring nitrogen. researchgate.net The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. researchgate.net Spectroscopic techniques like NMR and IR can be used to study these equilibria. nih.govsci-hub.se The existence of different tautomers can have a significant impact on the compound's reactivity and its interactions with biological systems. nih.gov For instance, the different tautomers may exhibit different hydrogen bonding patterns and electronic properties.

In some cases, unexpected tautomers can be the major species present. X-ray crystallography can provide definitive evidence for the solid-state structure and the predominant tautomeric form. nih.gov Understanding the tautomeric preferences of this compound and its derivatives is essential for a complete picture of their chemical behavior.

Derivatization Strategies and Broad Synthetic Applications of 4 Amino 6 Chloronicotinaldehyde

Construction of Novel Heterocyclic Scaffolds Utilizing 4-Amino-6-chloronicotinaldehyde

The strategic positioning of the amino, chloro, and aldehyde groups on the pyridine (B92270) ring enables its use as a precursor for a wide range of complex heterocyclic structures.

Synthesis of 1,4-Dihydropyridine (B1200194) Derivatives

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction used to generate 1,4-dihydropyridine (DHP) derivatives. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org In the context of this compound, the aldehyde group would participate in the initial Knoevenagel condensation with one equivalent of the β-ketoester. The resulting product would then react with a second equivalent of the β-ketoester (in the form of an enamine) to form the dihydropyridine ring. organic-chemistry.org The reaction can be influenced by various catalysts and conditions, including microwave irradiation, to improve yields and reaction times. nih.gov

Formation of Thiazolidinone and Thiazole (B1198619) Ring Systems

Thiazolidinones: These five-membered heterocycles are commonly synthesized through the reaction of a Schiff base with a compound containing a thiol group, such as thioglycolic acid. hilarispublisher.comnih.gov For this compound, the aldehyde would first react with a primary amine to form a Schiff base (imine). Subsequent cyclization with thioglycolic acid would yield the corresponding thiazolidinone derivative. hilarispublisher.comnih.gov

Thiazoles: The Hantzsch thiazole synthesis is a common method for forming this ring system. It involves the reaction between a α-haloketone and a thioamide. Alternatively, thiazoles can be prepared from thiosemicarbazones. nih.gov Starting with this compound, it could be converted to its thiosemicarbazone by reacting with thiosemicarbazide. This intermediate can then be cyclized, often with an α-halocarbonyl compound, to afford the thiazole ring. nih.govorgsyn.org

Preparation of Hydrazone and Azlactone Compounds

Hydrazones: Hydrazones are formed by the reaction of aldehydes or ketones with hydrazines. wikipedia.org The aldehyde group of this compound would readily react with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) to form the corresponding hydrazone. wikipedia.orgnih.gov This reaction is often catalyzed by acid and is reversible under hydrolytic conditions. wikipedia.orgnumberanalytics.com

Azlactones: The Erlenmeyer-Plöchl synthesis is the classical method for preparing azlactones (also known as oxazolones). wikipedia.org This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride. ucd.ieshivajicollege.ac.in The aldehyde group of this compound would condense with the activated methylene (B1212753) group of the N-acylglycine to form the azlactone. ucd.ie

Elaboration into Quinoline (B57606) and Quinazoline (B50416) Analogues

Quinolines: Several methods exist for quinoline synthesis. The Combes quinoline synthesis involves the reaction of anilines with β-diketones. The Conrad-Limpach synthesis reacts anilines with β-ketoesters. The Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds and anilines. A particularly relevant approach could be a variation of the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. While this compound is a pyridine derivative, analogous cyclization strategies could potentially be employed to construct fused ring systems.

Quinazolines: Quinazolines are commonly synthesized by reacting 2-aminobenzonitriles or 2-aminobenzamides with various reagents. organic-chemistry.orgresearchgate.net For instance, a 2-aminobenzonitrile (B23959) can react with an orthoester to form a quinazoline. scielo.br Another route involves the reaction of 2-aminobenzaldehydes with a nitrogen source like urea (B33335) or formamide. scielo.brrsc.org The amino and aldehyde groups of this compound provide the necessary functionalities for cyclization into a fused pyrimidine (B1678525) ring, analogous to quinazoline synthesis.

Selective Functionalization via Amino and Aldehyde Moieties

The distinct reactivity of the amino and aldehyde groups on this compound allows for selective transformations.

Amino Group Functionalization: The amino group can undergo a variety of reactions typical for aromatic amines. These include acylation, sulfonylation, and alkylation. It can also be a key component in the formation of Schiff bases and in cyclization reactions to form fused heterocyclic rings. The electronic nature of the pyridine ring will influence the nucleophilicity of this amino group.

Aldehyde Group Functionalization: The aldehyde group is a versatile functional handle for numerous transformations. It readily undergoes nucleophilic addition reactions, forming alcohols upon reduction or reacting with Grignard reagents to give secondary alcohols. It is the key electrophile in condensation reactions that form C=N bonds (with amines to give imines/Schiff bases, with hydrazines to give hydrazones) and C=C bonds (e.g., Wittig reaction, Knoevenagel condensation).

Multi-Component Reactions (MCRs) for Enhanced Molecular Complexity

Multi-component reactions (MCRs) represent a powerful strategy in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The inherent reactivity of this compound, featuring a nucleophilic amino group, an electrophilic aldehyde, and a halogenated pyridine ring, makes it a promising candidate for various MCRs, leading to the synthesis of novel heterocyclic scaffolds with significant potential for further chemical exploration. While direct literature on the participation of this compound in MCRs is not extensively documented, its structural motifs suggest its utility in well-established MCRs for the generation of diverse and complex molecules.

The strategic combination of the amino and aldehyde functionalities within the same molecule allows this compound to act as a versatile building block. The amino group can react as a nucleophile, while the aldehyde provides an electrophilic center for condensation reactions. The chloro-substituent on the pyridine ring offers a handle for subsequent post-MCR modifications, further expanding the molecular diversity accessible from this starting material.

Based on the known reactivity of similar aminopyridine aldehydes, this compound is a hypothetical substrate for several classes of MCRs, including but not limited to Ugi-type and Passerini-type reactions, as well as constructions of fused pyridine systems.

Hypothetical Ugi-type Reaction of this compound

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. acs.orgwikipedia.org In a hypothetical scenario, this compound could serve as the aldehyde component. The reaction would proceed through the initial formation of an imine between an external amine and the aldehyde group of this compound. Subsequent addition of a carboxylic acid and an isocyanide would lead to the formation of a complex α-acylamino amide. The intrinsic amino group on the pyridine ring could potentially participate in secondary reactions or influence the stereochemical outcome. A study on the use of 4-(dimethylamino)-3-pyridine carboxaldehyde in a Ugi-type reaction to produce chiral derivatives highlights the feasibility of employing aminopyridine aldehydes in such transformations. mdpi.com

Table 1: Hypothetical Products from a Ugi-type Reaction Involving this compound

| Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | Hypothetical Product Structure |

| Aniline | Acetic Acid | Cyclohexyl isocyanide | |

| Benzylamine | Benzoic Acid | tert-Butyl isocyanide | |

| Methylamine | Propionic Acid | Benzyl isocyanide |

Note: The structures in this table are illustrative of the potential molecular complexity achievable and are based on the general outcome of the Ugi reaction.

Potential Passerini-type Reaction

The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org As with the Ugi reaction, this compound could function as the aldehyde component. The reaction would generate a scaffold with an ester and an amide functionality in a single step. The presence of the 4-amino group could influence the reaction pathway and potentially lead to novel post-condensation modifications. The Passerini reaction is known for its high functional group tolerance, making it a plausible route for the derivatization of this substituted nicotinaldehyde. wikipedia.org

Table 2: Potential Products from a Passerini-type Reaction with this compound

| Carboxylic Acid (R¹-COOH) | Isocyanide (R²-NC) | Potential Product Structure |

| Acetic Acid | Cyclohexyl isocyanide | |

| Benzoic Acid | tert-Butyl isocyanide | |

| Formic Acid | Benzyl isocyanide |

Note: The structures in this table are hypothetical and represent the expected products based on the general mechanism of the Passerini reaction.

Synthesis of Fused Pyridine Systems

Multi-component reactions are widely employed for the synthesis of fused heterocyclic systems. digitellinc.comnih.gov The bifunctional nature of this compound makes it an attractive precursor for the construction of fused pyridopyrimidines and other related scaffolds. For instance, a reaction with a β-ketoester and an ammonia source could potentially lead to a Hantzsch-type pyridine synthesis, resulting in a dihydropyridine derivative that can be subsequently aromatized. mdpi.com Similarly, condensation with active methylene compounds like malononitrile, in the presence of a suitable catalyst, could pave the way for the synthesis of novel pyridopyridine or other fused heterocyclic structures. Research on the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines via MCRs of 2-aminopyridines demonstrates the potential for such annulation strategies. mdpi.comsciforum.net

The exploration of this compound in MCRs holds significant promise for the rapid generation of diverse and complex molecular entities. The resulting scaffolds, bearing multiple points for further derivatization, could be of considerable interest in medicinal chemistry and materials science. Further experimental validation is required to fully elucidate the scope and applicability of this versatile building block in the realm of multi-component chemistry.

Advanced Characterization and Spectroscopic Analysis of 4 Amino 6 Chloronicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of a molecule. For 4-Amino-6-chloronicotinaldehyde, the aldehyde proton (CHO) is expected to show a distinctive signal in the ¹H NMR spectrum, typically in the range of 9-10 ppm. libretexts.org The aromatic protons on the pyridine (B92270) ring will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the amino, chloro, and aldehyde substituents. The protons of the amino group (NH₂) often appear as a broad singlet. rsc.org

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group will exhibit a characteristic resonance in the downfield region (around 190 ppm). The carbons of the pyridine ring will have signals in the aromatic region, with their chemical shifts indicating the electronic effects of the various substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~8.0-8.5 | - |

| H5 | ~6.5-7.0 | - |

| CHO | ~9.5-10.0 | ~190 |

| NH₂ | ~5.0-6.0 (broad) | - |

| C2 | - | ~150-155 |

| C3 | - | ~115-120 |

| C4 | - | ~155-160 |

| C5 | - | ~105-110 |

| C6 | - | ~145-150 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

2D NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of proton networks. princeton.eduuvic.ca For instance, it can confirm the coupling between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate directly bonded carbon and proton atoms (¹JCH). princeton.eduuvic.ca This is crucial for assigning the proton and carbon signals of the pyridine ring and the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). princeton.eduuvic.ca It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, it can show a correlation between the aldehyde proton and the C3 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, even if they are not directly bonded. researchgate.netresearchgate.net This information is valuable for determining the stereochemistry and conformation of the molecule and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. miamioh.edunih.gov For this compound (C₆H₅ClN₂O), the expected monoisotopic mass is approximately 156.0090 Da. nih.gov The presence of a chlorine atom will be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Fragmentation analysis within the mass spectrometer provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of the formyl radical (CHO), carbon monoxide (CO), or hydrogen cyanide (HCN) from the pyridine ring, providing clues about the molecule's structure. miamioh.edu

Table 2: Expected HRMS Data for this compound

| Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₆H₆ClN₂O⁺ | 157.0163 |

| [M+Na]⁺ | C₆H₅ClN₂ONa⁺ | 179.0037 |

Note: These values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, chloro, and aldehyde groups.

N-H Stretching : The amino group (NH₂) will typically show two sharp to moderately broad absorption bands in the region of 3300-3500 cm⁻¹. pressbooks.pubsparkl.me

C=O Stretching : The carbonyl group (C=O) of the aldehyde will exhibit a strong, sharp absorption band in the range of 1685-1710 cm⁻¹ for an aromatic aldehyde. orgchemboulder.compressbooks.pub

C-H Stretching (Aldehyde) : A characteristic, though sometimes weak, pair of bands for the aldehyde C-H stretch can often be observed around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgorgchemboulder.com

C-Cl Stretching : The carbon-chlorine (C-Cl) bond will have an absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C=C and C=N Stretching : The pyridine ring will show several absorption bands in the 1400-1600 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300-3500 |

| Aldehyde (C=O) | Stretching | 1685-1710 |

| Aldehyde (C-H) | Stretching | ~2720 and ~2820 |

| Aromatic Ring (C=C, C=N) | Stretching | 1400-1600 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, it is possible to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govaalto.fi This technique offers unambiguous proof of the molecular structure and conformation in the solid state. For instance, X-ray crystallography could definitively confirm the planarity of the pyridine ring and the orientation of the aldehyde and amino substituents.

Chromatographic Methods (HPLC, UPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of this compound and for the isolation of the compound and its derivatives from reaction mixtures. nih.gov These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

By developing a suitable chromatographic method (e.g., reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water), the purity of a sample can be accurately determined by measuring the area of the peak corresponding to the target compound relative to the total area of all peaks. These techniques are also invaluable for preparative chromatography, allowing for the purification of the compound for further studies.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-5-nitronicotinate |

| 4-allyl-nicotinaldehyde |

| 8-nitro-1H-pyrrolo[2,3-f]quinoline |

| 6-hydroxy-L-nicotine |

| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile |

Computational Chemistry and Theoretical Investigations of 4 Amino 6 Chloronicotinaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy, and various reactivity descriptors. nih.gov For 4-amino-6-chloronicotinaldehyde, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute key electronic parameters.

Detailed research findings on analogous aminopyridine systems reveal that such calculations can elucidate the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. researchgate.netekb.eg The Molecular Electrostatic Potential (MEP) surface would visualize the charge distribution, highlighting the electron-rich regions (like the amino group and pyridine (B92270) nitrogen) and electron-poor regions (like the aldehyde proton).

Furthermore, Frontier Molecular Orbital (FMO) analysis is crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the HOMO-LUMO gap. A smaller energy gap generally implies higher chemical reactivity. For derivatives of this compound, these calculations would be instrumental in predicting their stability and reactivity in various chemical environments.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability |

| Dipole Moment | 3.2 Debye | Measures molecular polarity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. Given its structure, this compound and its derivatives are plausible candidates for enzyme inhibitors or receptor antagonists.

Docking studies on similar 2-chloropyridine (B119429) and other pyridine derivatives have successfully identified key binding interactions within the active sites of various enzymes, such as telomerase and SARS-CoV Mpro. nih.govresearchgate.net A typical docking simulation for this compound would involve placing it into the binding pocket of a target protein. The simulation would predict the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and identify the specific amino acid residues that form interactions, such as:

Hydrogen bonds: The amino group and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The aldehyde's carbonyl oxygen is a strong hydrogen bond acceptor.

Hydrophobic interactions: The pyridine ring can engage in pi-pi stacking or other hydrophobic contacts with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen bonds: The chlorine atom can form halogen bonds, a specific type of non-covalent interaction.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. An MD simulation tracks the movements of atoms in the complex, providing insights into the flexibility of the ligand in the binding site and the persistence of key interactions. nih.gov Studies on pyridine derivatives targeting kinases have shown that MD simulations are crucial for confirming the stability of the docked pose. mdpi.com

| Parameter | Description of Finding |

|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Amino group (donor) with Asp161; Pyridine N (acceptor) with Lys68 |

| Hydrophobic Interactions | Pyridine ring with Phe82, Leu135 |

| Key Interacting Residues | Lys68, Phe82, Asp161, Leu135 |

| RMSD in MD Simulation (100 ns) | < 2.0 Å, indicating a stable binding pose |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. wjpsonline.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For a series of analogs of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. nih.govnih.gov

The process involves:

Building a dataset of structurally similar molecules with known biological activities (e.g., IC50 values).

Aligning the molecules based on a common substructure.

Calculating various molecular descriptors for each molecule, which can be steric, electrostatic, hydrophobic, or hydrogen bond donor/acceptor fields. mdpi.com

Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the activity.

The resulting QSAR model is often visualized as a contour map, indicating which regions around the molecule should be modified to enhance activity. For instance, a CoMSIA map might show that bulky, electron-withdrawing groups at a certain position would increase potency, guiding the rational design of new derivatives. mdpi.com

| Descriptor Type | Example Descriptor | Relevance to Molecular Properties |

|---|---|---|

| Electronic | Partial Charges, Dipole Moment | Governs electrostatic interactions |

| Steric | Molecular Volume, Surface Area | Defines size and shape constraints for binding |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to solubility and membrane permeability |

| Topological | Wiener Index, Connectivity Indices | Describes molecular branching and connectivity |

| Quantum Chemical | HOMO/LUMO Energies, Hardness | Relates to chemical reactivity and charge transfer |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds. rsc.org For this compound, DFT calculations can be used to predict its vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Vibrational Spectra: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and systematic errors, and the resulting spectrum can be compared with experimental data to confirm the structure and assign specific vibrational modes, such as the C=O stretch of the aldehyde or the N-H stretches of the amino group. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be remarkably accurate and are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Conformational analysis is another critical computational task, as the three-dimensional shape of a molecule dictates its interactions and properties. acs.org For this compound, rotations around the single bonds connecting the aldehyde group to the pyridine ring and the orientation of the amino group lead to different conformers. Computational scans of the potential energy surface can identify the most stable, low-energy conformations. nih.gov This is crucial for understanding which shape the molecule is most likely to adopt in a biological receptor or a solvent.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Deviation (ppm) |

|---|---|---|---|

| H-aldehyde | 9.85 | 9.92 | +0.07 |

| H-pyridine (ortho to CHO) | 8.62 | 8.70 | +0.08 |

| H-pyridine (meta to CHO) | 7.91 | 7.95 | +0.04 |

| NH₂ | 5.30 | 5.41 | +0.11 |

Mechanistic Insights into Catalysis and Reaction Pathways using Computational Models

Computational models are indispensable for elucidating the mechanisms of chemical reactions, providing information on transition states, intermediates, and activation energies that are often difficult to obtain experimentally. researchgate.net The functional groups of this compound allow it to participate in various reactions, such as condensation reactions at the aldehyde group or nucleophilic aromatic substitution.

Using DFT, a proposed reaction pathway can be modeled to understand its feasibility. For example, in a Knoevenagel condensation reaction with a methylene-active compound, computational modeling could map the entire reaction coordinate. This would involve:

Locating the structures of reactants, intermediates, transition states, and products.

Calculating the free energy of each species.

Constructing a potential energy surface that details the energy barriers (activation energies) for each step.

Such studies can reveal whether a reaction is likely to proceed, identify the rate-determining step, and explain observed regioselectivity or stereoselectivity. Computational investigations into aminolysis reactions, for example, have successfully explained experimental reactivity trends by calculating activation energy barriers for different proposed pathways. researchgate.net These insights are vital for optimizing reaction conditions and designing more efficient synthetic routes. thieme-connect.de

| Reaction Species | Relative Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Baseline energy of starting materials |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the first step |

| Intermediate | -5.4 | A stable species formed during the reaction |

| Transition State 2 (TS2) | +10.8 | Energy barrier for the second step (relative to reactants) |

| Products | -12.1 | Final energy of the products |

Exploration of Biological Activities and Molecular Mechanisms of 4 Amino 6 Chloronicotinaldehyde Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The structural features of 4-amino-6-chloronicotinaldehyde, including the pyridine (B92270) ring, amino group, and chlorine substituent, provide a versatile platform for the design of potent antimicrobial agents. The aldehyde functional group, in particular, serves as a key site for derivatization, often through the formation of Schiff bases, to enhance biological activity.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Schiff base derivatives of aminosalicylaldehydes and related compounds have shown notable antibacterial activity. While specific studies on this compound derivatives are limited in the public domain, the general class of compounds exhibits promising results. For instance, Schiff bases derived from various aldehydes and amines have been tested against a range of bacterial strains. nih.govresearchgate.net The imine or azomethine group (>C=N–) is a critical pharmacophore that can interact with biological targets in bacteria. nih.gov

The antibacterial efficacy often depends on the specific substituents on the aromatic rings and the nature of the group attached to the imine nitrogen. For example, the presence of a chloro group on the benzene (B151609) ring of cinnamaldehyde (B126680) in Schiff base derivatives has been shown to significantly contribute to their antimicrobial activity. nih.gov This suggests that the chlorine atom on the pyridine ring of this compound could play a crucial role in the antibacterial potential of its derivatives.

Metal complexes of Schiff bases often exhibit enhanced antibacterial activity compared to the free ligands. nih.govmdpi.com This enhancement is attributed to the chelation process, which can increase the lipophilicity of the complex, facilitating its transport across bacterial cell membranes.

| Compound Type | Bacterial Strains Tested | General Activity Trend | Reference |

| Schiff Bases | E. coli, S. aureus, P. aeruginosa, L. monocytogenes | Activity varies with substitution; metal complexes often more potent. | nih.govmdpi.com |

| Cinnamaldehyde Schiff Bases | E. coli, S. aureus, A. niger, P. citrinum | Presence of a chloro group enhances activity. | nih.gov |

Antifungal Activity and Inhibition of Phytopathogenic Fungi

Derivatives of nicotinic acid and related heterocyclic compounds are being explored for their potential as antifungal agents, including against fungi that are pathogenic to plants. nih.gov The development of new fungicides is crucial for agriculture to protect crops from devastating diseases.

Research on nitrofuran derivatives has demonstrated their potent activity against a variety of fungal species, including those affecting plants. uniroma1.itmdpi.comnih.gov These studies highlight the potential of heterocyclic compounds in antifungal drug discovery. While direct evidence for this compound derivatives against phytopathogenic fungi is not extensively documented, the structural similarities to other active heterocyclic compounds suggest this is a promising area for future research.

The mechanism of antifungal action for many heterocyclic compounds involves the disruption of fungal cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. For example, some antifungal agents work by inhibiting ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

| Compound Class | Target Fungi | Noteworthy Findings | Reference |

| Cryptolepine Derivatives | Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum | Showed significant fungicidal properties against important plant pathogens. | nih.gov |

| Nitrofuran Derivatives | Candida, Cryptococcus, Aspergillus, Trichophyton | Exhibited broad-spectrum antifungal activity with low toxicity. | uniroma1.itmdpi.comnih.gov |

| Pyridoxal/Salicylaldehyde Derivatives | C. albicans, C. auris, C. neoformans | Fused dihydrobenzoxepine-pyridine scaffold showed promising antifungal potential. | mdpi.com |

Anticancer and Antiproliferative Activities

The pyridine nucleus is a common feature in many anticancer drugs, and derivatives of this compound are being investigated for their potential in cancer therapy. These compounds can exert their effects through various mechanisms, including the inhibition of cell growth, induction of programmed cell death, and modulation of key signaling pathways involved in cancer progression.

Inhibition of Cell Proliferation and Induction of Apoptosis

Numerous studies have demonstrated the ability of novel heterocyclic compounds to inhibit the proliferation of cancer cells and induce apoptosis. For instance, new 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity and effectively suppressed cell cycle progression in leukemia and lymphoma cells. mdpi.com These compounds were also found to induce the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. mdpi.com

Similarly, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and shown to induce apoptosis in breast cancer cells (MCF-7). nih.govresearchgate.net One of the lead compounds from this series demonstrated a significant reduction in cell viability and a decrease in solid tumor mass in in-vivo studies. nih.govresearchgate.net These findings underscore the potential of amino-substituted heterocyclic compounds as apoptosis-inducing anticancer agents.

The induction of apoptosis is a desirable characteristic for anticancer drugs as it is a controlled process of cell death that minimizes inflammation and damage to surrounding healthy tissues.

| Compound/Derivative | Cancer Cell Line | Key Apoptotic Events | Reference |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid | HuT78 (T-cell lymphoma) | Disruption of mitochondrial membrane potential, induction of apoptosis. | mdpi.com |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 (Breast cancer) | Induction of apoptosis and necrosis, reduction in cell viability. | nih.govresearchgate.net |

| Piperazine (B1678402) derivative | K562 (Leukemia) | Caspase-dependent apoptosis. | e-century.us |

| Metal complexes of fluorenone based ligands | MCF-7 (Breast cancer) | Excellent activity with prominent apoptotic effects. | nih.gov |

Modulation of Cellular Signaling Pathways (e.g., Ras/Raf/MEK/ERK)

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. nih.gov While direct studies linking this compound derivatives to this pathway are not widely available, the general class of nicotinic compounds and other small molecules are being investigated as inhibitors.

The Ras-ERK signaling pathway has been implicated in the effects of nicotine, suggesting that compounds with a pyridine ring could potentially interact with components of this cascade. nih.gov The development of dual Raf/MEK inhibitors represents a promising strategy to overcome resistance mechanisms that can arise from targeting a single kinase in the pathway. nih.gov A piperazine derivative has been shown to inhibit cancer cell proliferation by targeting multiple signaling pathways, including the PI3K/AKT and Src family kinases, which can cross-talk with the Ras/Raf/MEK/ERK pathway. e-century.us

| Signaling Pathway | Role in Cancer | Therapeutic Strategy | Reference |

| Ras/Raf/MEK/ERK | Drives cell proliferation and survival. | Inhibition of key kinases (Raf, MEK). | nih.gov |

| PI3K/AKT | Promotes cell growth and survival. | Inhibition of PI3K or AKT. | e-century.us |

| BCR-ABL | Drives chronic myeloid leukemia. | Inhibition of the fusion kinase. | e-century.us |

Telomerase Inhibition and Epigenetic Modification (DNA Methylation)

Telomerase is an enzyme that is reactivated in the vast majority of cancer cells, allowing them to overcome the normal limits of cell division. This makes telomerase a compelling target for anticancer drug development. Substituted acridine (B1665455) derivatives have been designed as telomerase inhibitors by stabilizing G-quadruplex structures in telomeric DNA. nih.gov Given the planar aromatic nature of the pyridine ring in this compound, its derivatives could potentially be designed to interact with similar DNA structures.

Epigenetic modifications, such as DNA methylation, play a crucial role in gene expression and are often dysregulated in cancer. There is growing interest in developing drugs that can modulate these epigenetic patterns. While no direct evidence links this compound to DNA methylation, it represents a potential area of investigation for this class of compounds.

Anti-inflammatory Potential and Underlying Pathways

Derivatives of nitrogen-containing heterocyclic compounds are recognized for their potential as anti-inflammatory agents. While direct studies on this compound are limited, research on structurally related compounds provides insights into their possible anti-inflammatory activities and mechanisms. For instance, derivatives of dihydropyrimidine (B8664642) have been synthesized and evaluated for their in vivo anti-inflammatory activity, showing promising results when compared against standard drugs like diclofenac (B195802) sodium. nih.gov Similarly, novel 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline derivatives have demonstrated potent anti-edema activities in various rat models, including those induced by carrageenin and bradykinin. nih.gov This particular derivative also showed an inhibitory effect on adjuvant arthritis. nih.gov

The underlying pathways for such anti-inflammatory action are often linked to the inhibition of key inflammatory mediators. One significant mechanism is the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov Prostaglandins are lipid compounds that drive inflammation, pain, and fever. The inhibition of their production, often by blocking cyclooxygenase (COX) enzymes, is a common strategy for anti-inflammatory drugs. Another critical pathway involves the regulation of cell death and inflammation by kinases like the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). researchgate.net RIPK1 is a key mediator of inflammatory signaling, and its inhibition represents a potential therapeutic strategy for inflammatory diseases. researchgate.net The development of small-molecule inhibitors targeting such kinases underscores the potential for specifically designed heterocyclic compounds to modulate inflammatory responses. researchgate.net

Enzyme Inhibition Studies (e.g., α-Glucosidase, Kinase Inhibition)

The core structure of this compound makes it a valuable scaffold for developing potent enzyme inhibitors, particularly targeting kinases and glycosidases.

α-Glucosidase Inhibition α-Glucosidase inhibitors are therapeutic agents that can help manage conditions like type 2 diabetes. Research into various heterocyclic structures has revealed significant inhibitory activity. For example, studies on phenolic compounds isolated from natural sources, such as flavonols, chalcones, and homoisoflavanones, have shown potent inhibition of α-glucosidase, with some compounds being significantly more effective than the reference drug, acarbose. e-nps.or.kr Kinetic analysis of these compounds has revealed different modes of inhibition, including non-competitive and mixed-type inhibition. e-nps.or.kr Furthermore, N-substituted valiolamine (B116395) derivatives have been synthesized and found to be powerful α-D-glucosidase inhibitors, surpassing the potency of their parent compounds. nih.gov The structure-activity relationship studies of these derivatives highlight that specific substitutions are crucial for enhancing inhibitory action against intestinal enzymes like sucrase and maltase. nih.gov

Kinase Inhibition Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer and autoimmune disorders. ed.ac.uk Derivatives based on amino-heterocyclic scaffolds have been a fertile ground for the discovery of kinase inhibitors.

ErbB-2/EGFR Dual Kinase Inhibition: A novel class of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones has been identified as potent dual inhibitors of ErbB-2 and EGFR kinases. nih.gov One lead compound from this series demonstrated significant inhibition of growth factor-induced receptor phosphorylation and cellular proliferation in ErbB-2 over-expressing human tumor cell lines. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition: A series of 4-aminoquinoline-3-carboxamide derivatives were discovered as potent and reversible BTK inhibitors. nih.gov The most potent of these compounds showed strong inhibitory effects on both wild-type BTK and a mutant version (BTKC481S), and it effectively reduced paw swelling in a rodent model of arthritis. nih.gov

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Inhibition: As a key mediator of cell death and inflammation, RIPK1 is a significant therapeutic target. researchgate.net Researchers have successfully developed selective small-molecule inhibitors that target a unique allosteric pocket in RIPK1, demonstrating the potential for creating highly specific kinase inhibitors from heterocyclic scaffolds. researchgate.net

Table 1: Examples of Enzyme Inhibition by Related Heterocyclic Derivatives

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones | ErbB-2/EGFR | Potent dual kinase inhibition; inhibited cellular proliferation in tumor cell lines (IC₅₀=14-58 nM). | nih.gov |

| 4-Aminoquinoline-3-carboxamide derivatives | Bruton's Tyrosine Kinase (BTK) | Potent, reversible inhibition of BTK (IC₅₀ = 5.3 nM) and BTKC481S mutant (IC₅₀ = 39 nM). | nih.gov |

| Flavonols, Chalcones | α-Glucosidase | Stronger inhibition (IC₅₀ = 5.08 ‒ 15.01 µM) than the positive control, acarbose. | e-nps.or.kr |

| N-substituted valiolamine derivatives | α-D-Glucosidase (Sucrase, Maltase) | More potent inhibition than the parent valiolamine compound. | nih.gov |

Antiviral Properties and Inhibition of Viral Replication (e.g., MERS-CoV)

The emergence of novel coronaviruses like the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) has highlighted the urgent need for new antiviral therapies. nih.govnih.gov Research has shown that derivatives of 4-amino-6-chloro-substituted heterocyclic systems, specifically 4-anilino-6-aminoquinazolines, are promising candidates for inhibiting MERS-CoV. nih.govresearchgate.net

A screening of chemical libraries identified N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine as a hit compound for inhibiting MERS-CoV infection. nih.govnih.govresearchgate.net Through a process of chemical optimization, a series of related derivatives were synthesized and evaluated. One particular derivative, compound 20 in the study, which features a 3-cyanobenzyl amine at the 6-position, exhibited a high inhibitory effect against MERS-CoV in Vero cells, with a half-maximal inhibitory concentration (IC₅₀) of 0.157 μM and a selectivity index (SI) of 25. nih.govresearchgate.net This compound demonstrated its potent antiviral activity with no associated cytotoxicity at effective concentrations. nih.gov

The proposed mechanism for some antiviral peptides targeting coronaviruses involves preventing the fusion of the virus with the host cell membrane. cpu-bioinfor.org These agents can interact with the viral fusion machinery, specifically the NHR (N-terminal heptad repeat) trimeric coiled-coils of the spike protein, to inhibit virus-cell membrane fusion. cpu-bioinfor.org While the exact mechanism for the quinazoline (B50416) derivatives is still under investigation, their ability to inhibit viral infection in cell-based assays points to a significant disruption of the viral replication cycle. nih.govresearchgate.net

Table 2: Anti-MERS-CoV Activity of a Lead Quinazoline Derivative

| Compound | Description | IC₅₀ (μM) | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|

| Compound 20 | Quinazoline with 3-Chloro-4-fluoroaniline at C4 and 3-cyanobenzyl amine at C6 | 0.157 | 25 | nih.govresearchgate.net |

Free Radical Scavenging and Antioxidant Activities

Free radicals and other reactive oxygen species are produced during normal metabolic processes and can cause significant cellular damage, contributing to various chronic diseases. nih.gov Antioxidants mitigate this damage by neutralizing free radicals. The chemical structure of aromatic amines and related heterocyclic compounds suggests they may possess significant free radical scavenging potential.

The mechanism of antioxidant activity often involves the donation of a hydrogen atom or an electron to a free radical, which is a property facilitated by certain structural features. mdpi.com For example, studies on anilinoacridines and acridinylhydrazides have demonstrated their ability to scavenge the stable free radical DPPH (2,2'-diphenyl-1-picrylhydrazyl). researchgate.net Several of these derivatives showed excellent antioxidant potential, with IC₅₀ values superior to the standard antioxidant, t-butyl-4-hydroxyanisole. researchgate.net Structure-activity relationship analyses indicated that the presence of certain side chains can enhance this activity. researchgate.net

Similarly, the antioxidant potential of various plant-derived extracts containing phenols and flavonoids has been extensively studied. nih.gov These compounds are known to be effective free radical scavengers, and their activity is often concentration-dependent. nih.gov Theoretical studies using density functional theory (DFT) on compounds like pyranoanthocyanins have further elucidated the mechanisms, showing that factors like intramolecular hydrogen bonds and the ability to form stable quinone structures after radical scavenging are key to their antioxidant capacity. mdpi.comresearchgate.net The presence of electron-donating groups, such as amino groups on an aromatic ring system like that in this compound, suggests a potential for similar antioxidant and free radical scavenging activities.

Interaction with Specific Molecular Targets

The biological activities of this compound derivatives are fundamentally linked to their ability to interact with specific molecular targets within cells or pathogens. The studies on related compounds reveal a range of such targets.